molecular formula C8H10N4S B1488863 3-Azido-1-(thiophen-2-ylmethyl)azetidine CAS No. 1331737-13-3

3-Azido-1-(thiophen-2-ylmethyl)azetidine

Cat. No.: B1488863
CAS No.: 1331737-13-3
M. Wt: 194.26 g/mol
InChI Key: JRBGLKZOTIOSPK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving azetidines have been studied extensively. For instance, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Anticancer Applications

A study by (Parmar et al., 2021) explored the anticancer potential of thiourea compounds bearing an azetidine moiety. These compounds were evaluated against various human cancer cell lines, showing potent anticancer activity. The study emphasized the potential of these compounds as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.

Photophysical Studies

In the realm of photophysical studies, (Szafrański et al., 2015) synthesized and characterized the spectral properties of a fluorescent 1,2,3-triazole derivative of 3′-azidothymidine. This work contributes to the development of novel fluorescent probes, expanding the applications of such azetidine derivatives in bioanalytical chemistry.

Antimicrobial Activity

A study by (Patel & Patel, 2017) synthesized azetidine derivatives from chalcone and evaluated their antibacterial and antifungal activities. This research highlights the potential of azetidine derivatives as novel antimicrobial agents.

Future Directions

Aziridines and azetidines are considered building blocks for polyamines by anionic and cationic ring-opening polymerization . This comprehensive review on the polymerization of aziridine and azetidine monomers will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .

Properties

IUPAC Name

3-azido-1-(thiophen-2-ylmethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c9-11-10-7-4-12(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBGLKZOTIOSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CS2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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